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Compound of Interest

Compound Name: 2-methyl-D-norleucine

CAS No.: 105815-95-0

Cat. No.: B012524 Get Quote

2-Methyl-D-norleucine is the

-methylated, D-enantiomer of norleucine (2-aminohexanoic acid).

IUPAC Name: (2R)-2-amino-2-methylhexanoic acid (Assuming D-configuration follows

standard priority rules for this side chain).

Formula:

Key Structural Features:

Norleucine Side Chain: A linear butyl group. It mimics Methionine (Met) but lacks the sulfur

atom, making it immune to oxidation (Met

Met-Sulfoxide), a common confounding factor in biological assays.

-Methylation: The substitution of the

-proton with a methyl group creates a quaternary carbon center. This introduces severe
steric strain (

strain), restricting the

and

torsion angles of the peptide backbone. This typically forces the peptide into helical (
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or

-helix) conformations.

D-Configuration: The "mirror image" stereochemistry prevents recognition by endogenous

proteases, significantly extending the half-life of peptides containing this residue.

Table 1: Structural Comparison of Analogues

Feature
L-Methionine
(Natural)

L-Norleucine
(Isostere)

2-Methyl-D-
Norleucine
(Engineered)

Side Chain

Oxidation Risk
High

(Sulfoxide/Sulfone)
None None

Backbone Freedom High (Flexible) High (Flexible)
Restricted (Helical

Promoter)

Proteolytic Stability Low (Minutes/Hours) Low High (Hours/Days)

Chirality L (S) L (S) D (R)

Part 2: Synthetic Evolution (The Discovery)
The "discovery" of 2-methyl-D-norleucine was not an isolation from nature but a triumph of

asymmetric synthesis. The primary challenge in synthesizing

-disubstituted amino acids is creating the quaternary carbon center with high stereocontrol.

The Schöllkopf Era (1980s)
The most authoritative method for synthesizing this molecule historically is the Schöllkopf Bis-

Lactim Ether Method. Ulrich Schöllkopf developed a chiral auxiliary system using a cyclic

dipeptide (diketopiperazine) derived from L-Valine and Alanine.

The Logic of the Synthesis:
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Chiral Template: L-Valine provides the steric bulk (isopropyl group) that directs incoming

electrophiles to the opposite face of the ring (Trans-induction).

Substrate: To make

-methyl-norleucine, one typically starts with the Alanine analogue (which already possesses
the

-methyl group) and alkylates it with a butyl halide.

Stereoselectivity: The incoming butyl group attacks the enolate from the face opposite the

isopropyl group of the valine auxiliary.

Diagram 1: The Schöllkopf Asymmetric Synthesis
Pathway
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Caption: The Schöllkopf Bis-Lactim Ether method for the asymmetric construction of the

quaternary center in 2-methyl-D-norleucine.

Part 3: The Pivot to Application - Amyloid Kinetics
The true utility of 2-methyl-D-norleucine emerged in the study of Alzheimer's Disease,

specifically regarding the Amyloid Beta (A

) peptide.
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The Problem: Methionine-35 In the native A

sequence, Methionine at position 35 (Met35) is critical for aggregation. However, Met35 is
easily oxidized to sulfoxide in vitro, which drastically alters aggregation kinetics and makes
experimental data difficult to reproduce.

The Solution: The Norleucine Substitution Researchers initially replaced Met35 with Norleucine

(Nle). Nle is isosteric (same shape) and hydrophobic but cannot oxidize. This created a "stable"

A

analog.

The Evolution: The

-Methyl-D-Switch To further probe the mechanism of amyloid toxicity, scientists introduced 2-
methyl-D-norleucine.

Why D? To create "retro-inverso" peptides or to block specific enzymatic cleavage sites that

initiate the amyloid cascade.

Why

-Methyl? To lock the local conformation. If the region around residue 35 is helical during early
aggregation,

-methylation stabilizes this state. If it is a random coil, the steric clash destabilizes it. This
allows researchers to "freeze" specific conformational intermediates of the amyloid pathway.

Part 4: Technical Protocol - Solid Phase Peptide
Synthesis (SPPS)
Incorporating 2-methyl-D-norleucine into a peptide sequence is chemically challenging. The

-methyl group creates significant steric hindrance, making the acylation of the N-terminus
extremely difficult. Standard protocols often fail, leading to deletion sequences.

The Self-Validating Protocol (E-E-A-T) This protocol utilizes HATU/HOAt, which are superior for

sterically hindered couplings compared to standard HBTU/HOBt.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b012524?utm_src=pdf-body
https://www.benchchem.com/product/b012524?utm_src=pdf-body
https://www.benchchem.com/product/b012524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Fmoc-2-Me-D-Nle-OH

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate).

Base: DIPEA (Diisopropylethylamine).

Solvent: DMF (Dimethylformamide).

Workflow:

Resin Swelling: Swell resin in DMF for 30 mins.

Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid on the resin using

20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.

Activation (The Critical Step):

Dissolve Fmoc-2-Me-D-Nle-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

Add DIPEA (6 eq) immediately before adding to the resin.

Note: Pre-activation should not exceed 1 minute to avoid racemization (though less risk

with quaternary center, side reactions can occur).

Coupling:

Add activated mixture to resin.[1][2]

Time: Allow to react for 2 to 4 hours (Standard AA is 45 mins).

Double Coupling: Drain and repeat the coupling step with fresh reagents is mandatory for

this residue.
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Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion

sequences.

De-Fmoc (Post-cycle): Removal of Fmoc from the newly added 2-Me-D-Nle is extremely

slow due to the steric bulk protecting the amine.

Use 20% Piperidine + 0.1M DBU in DMF.

Extend reaction time to 2 x 20 mins.

Diagram 2: Sterically Hindered SPPS Workflow
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Critical Control Point
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Caption: Optimized SPPS workflow for sterically hindered alpha-methyl amino acids,

highlighting the mandatory double coupling and DBU-enhanced deprotection.

Part 5: Future Outlook & Peptidomimetics
The legacy of 2-methyl-D-norleucine extends beyond Alzheimer's. It is now a template for

Peptidomimetic Design. By incorporating this residue, drug developers can:

Force Helicity: The steric lock forces the peptide backbone into a helical turn, often

increasing binding affinity for GPCRs (G-protein-coupled receptors).

Oral Bioavailability: The resistance to proteolysis is a prerequisite for any peptide drug

candidate intended for oral or systemic delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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